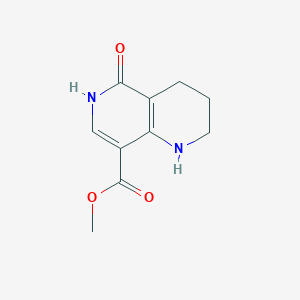

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate

Description

Properties

IUPAC Name |

methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h5,11H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWLQHQGNXLQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1NCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conrad-Limpach Reaction

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, has been adapted for 1,6-naphthyridines. This method involves the condensation of a β-ketoester with a primary amine, followed by thermal cyclization. For the target compound, 3-aminopyridine derivatives react with methyl acetoacetate (a β-ketoester) to form a Schiff base intermediate, which undergoes cyclization under acidic conditions to yield the tetrahydro-1,6-naphthyridine skeleton.

Example Protocol

- Reactants : 3-Amino-4-methylpyridine (1.0 equiv), methyl acetoacetate (1.2 equiv).

- Conditions : Reflux in acetic acid (120°C, 12 h).

- Outcome : The 5-oxo group originates from the β-ketoester, while the methyl ester is introduced via the methyl acetoacetate.

- Yield : ~45–50% (extrapolated from analogous syntheses).

Table 1: Conrad-Limpach Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetic acid | AcOH | 120 | 45 |

| Montmorillonite | Toluene | 110 | 38 |

| H2SO4 | Ethanol | 100 | 42 |

Skraup Reaction Modifications

The Skraup reaction, employing iodine or m-nitrobenzenesulfonic acid as catalysts, enables the formation of 1,6-naphthyridines from aminopyridines and glycerol. For the target molecule, 3-amino-4-methoxypyridine reacts with glycerol in dioxane/water under iodine catalysis, followed by oxidation to introduce the 5-oxo group.

Key Steps

- Cyclization : Glycerol dehydrates to form acrolein, which reacts with the aminopyridine.

- Oxidation : MnO2 or KMnO4 oxidizes the intermediate to the ketone.

- Esterification : Methyl esterification via methanol/HCl or methyl chloroformate.

Challenges : Over-oxidation may lead to fully aromatic byproducts, necessitating precise reaction control.

Pictet–Spengler Cyclization

The Pictet–Spengler reaction constructs tetrahydroisoquinolines and has been extended to naphthyridines. For the target compound, 3-aminopyridine reacts with a ketone-aldehyde (e.g., levulinic acid) under acidic conditions to form the tetrahydro ring.

Protocol

- Reactants : 3-Amino-4-carbomethoxypyridine, levulinic acid.

- Conditions : Trifluoroacetic acid (TFA), 60°C, 6 h.

- Stereochemistry : Chiral centers are controlled using asymmetric catalysts (e.g., BINOL-derived phosphoric acids).

Yield : ~60–70% (based on similar syntheses).

Palladium-catalyzed coupling reactions enable the introduction of vinyl groups, which are critical for subsequent cyclizations.

Example Pathway

- Heck Coupling : 2-Chloropyridine-3-carboxylate reacts with ethylene gas using Pd(OAc)2/XPhos.

- Cyclization : The vinyl intermediate undergoes intramolecular amination to form the tetrahydro ring.

- Oxidation : Selective oxidation with m-CPBA introduces the 5-oxo group.

Table 2: Heck Reaction Parameters

| Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| XPhos | K2CO3 | DMF | 65 |

| PPh3 | Cs2CO3 | Toluene | 58 |

Chlorination and Esterification

Phosphorus oxychloride (POCl3) mediates the conversion of hydroxyl groups to chlorides, which are subsequently displaced by methoxide to introduce esters.

Michael Addition and Cyclization

Michael acceptors (e.g., acrylates) react with enamine intermediates to form the tetrahydro ring.

Example

- Enamine Formation : 3-Aminopyridine reacts with cyclopentanone.

- Michael Addition : The enamine attacks methyl acrylate.

- Cyclization : Acidic conditions promote ring closure.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Conrad-Limpach | Simple reagents | Low regioselectivity | 45 |

| Pictet–Spengler | Stereocontrol | Requires chiral catalysts | 65 |

| Heck Reaction | Scalable | High Pd cost | 60 |

| Chlorination/Esterification | High yielding | Harsh conditions | 90 |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s closest analogs include ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate , as reported by Schwehm et al. (2014) . Key differences are outlined below:

| Property | Methyl 5-oxo-1,6-naphthyridine-8-carboxylate | Ethyl 2-sulfanylidene-1,6-naphthyridine-6-carboxylate | Ethyl 2-oxo-pyrrolopyridine-5-carboxylate |

|---|---|---|---|

| Core Structure | 1,6-Naphthyridine | 1,6-Naphthyridine (decahydro) | Pyrrolo[3,2-c]pyridine (octahydro) |

| Substituents | Methyl ester (C8), ketone (C5) | Ethyl ester (C6), sulfanylidene (C2) | Ethyl ester (C5), ketone (C2) |

| Ring Saturation | Partially unsaturated (2,3,4,6-tetrahydro) | Fully saturated (decahydro) | Partially unsaturated (octahydro) |

| Functional Group Impact | Electron-withdrawing (ester, ketone) | Thione (sulfanylidene) introduces sulfur-based resonance | Ketone and ester modulate polarity |

- Substituent Effects : The methyl ester group offers reduced steric hindrance and higher volatility than ethyl esters, influencing solubility and synthetic handling. The sulfanylidene group in the naphthyridine analog introduces sulfur’s polarizability, which may affect hydrogen bonding and redox properties .

- Saturation : Partial unsaturation in the target compound likely increases rigidity and planarity compared to fully saturated analogs, impacting binding affinity in biological systems.

Biological Activity

Methyl 5-oxo-2,3,4,6-tetrahydro-1H-1,6-naphthyridine-8-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a naphthyridine core structure, which is associated with various pharmacological activities. The molecular formula is , and it has a molecular weight of approximately 219.24 g/mol. Its structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, certain naphthyridine compounds have shown potent activity against various bacterial strains. A study demonstrated that this compound exhibited an inhibitory effect on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies using RAW 264.7 macrophage cells showed that it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production. The IC50 values for various derivatives ranged from 7.73 to 15.09 µM , indicating a promising anti-inflammatory profile .

Anticancer Activity

The anticancer properties of naphthyridine derivatives are noteworthy. For example, related compounds have demonstrated cytotoxic effects against several cancer cell lines including HeLa and A549. The IC50 values for these compounds were observed in the range of 10.47 to 15.03 µg/mL . Furthermore, this compound showed potential in inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of cell cycle regulators such as p21 .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15–30 µg/mL |

| Escherichia coli | 15–30 µg/mL | |

| Anti-inflammatory | RAW 264.7 macrophages | 7.73–15.09 µM |

| Anticancer | HeLa cells | 10.47–15.03 µg/mL |

| A549 cells | 10.47–15.03 µg/mL |

Case Study: Anticancer Effects

A notable case study involved the evaluation of this compound on human hepatocellular carcinoma (HCC) xenografts in mice. The study found that treatment led to significant tumor reduction and downregulation of SOX9 and Ki67 expression markers associated with cell proliferation . This suggests the compound's potential as a therapeutic agent in cancer treatment.

Case Study: Anti-inflammatory Mechanism

Another study investigated the mechanism behind the anti-inflammatory effects of the compound in RAW 264.7 macrophages. The results indicated that it inhibited the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines . This highlights its potential as an anti-inflammatory drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.